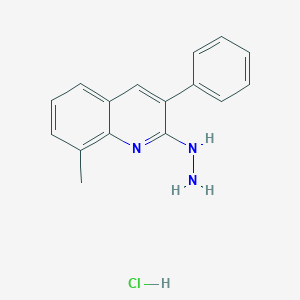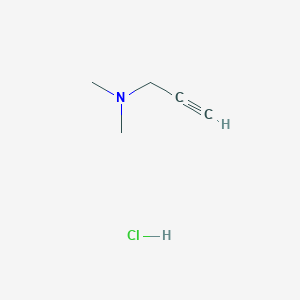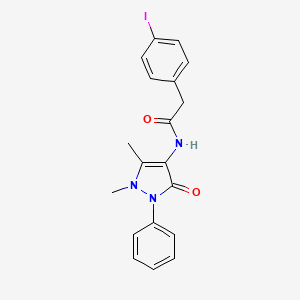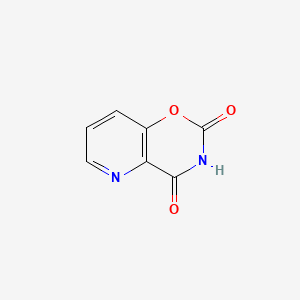
2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione is a heterocyclic compound that features a fused ring system combining pyridine and oxazine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the ring system.
Applications De Recherche Scientifique
2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a scaffold for drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido(2,3-d)pyrimidine: This compound shares a similar fused ring system but differs in the position and type of heteroatoms.
Pyrido(2,3-d)pyrimidin-5-one: Another related compound with a different functional group at the 5-position.
Uniqueness
2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione is unique due to its specific ring fusion and the presence of both nitrogen and oxygen heteroatoms. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
3971-76-4 |
|---|---|
Formule moléculaire |
C7H4N2O3 |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
pyrido[2,3-e][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C7H4N2O3/c10-6-5-4(2-1-3-8-5)12-7(11)9-6/h1-3H,(H,9,10,11) |
Clé InChI |
PAOWOJRQGBFDQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)NC(=O)O2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



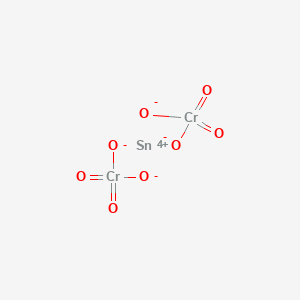

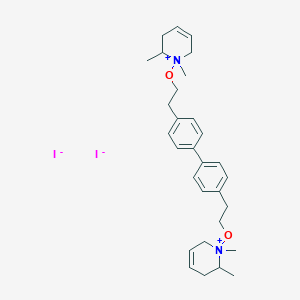

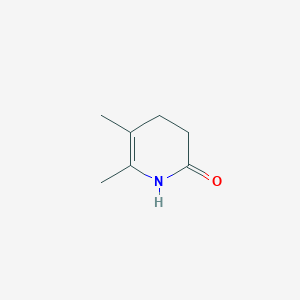
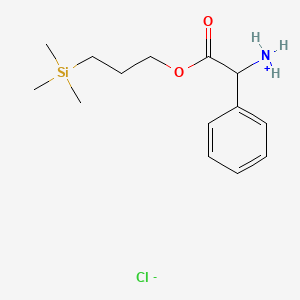
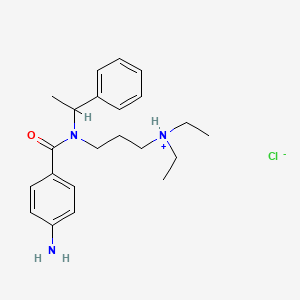

![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)
